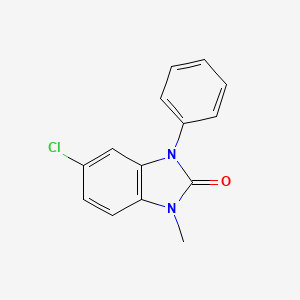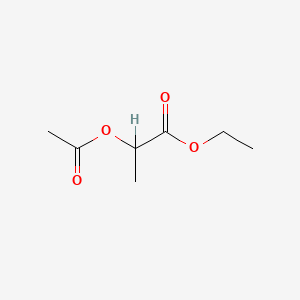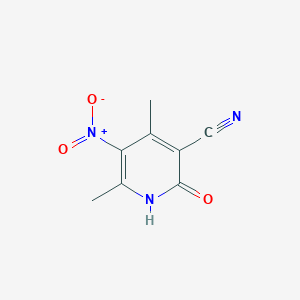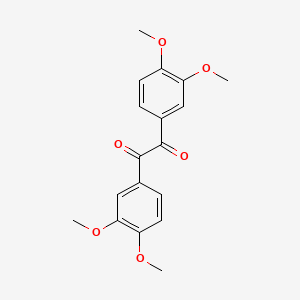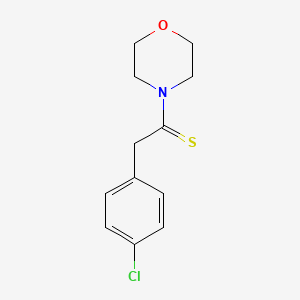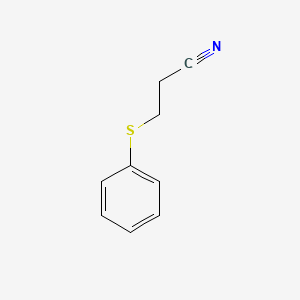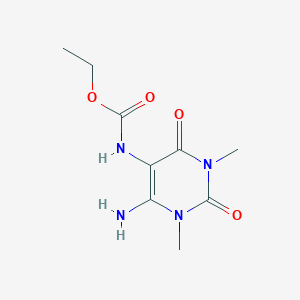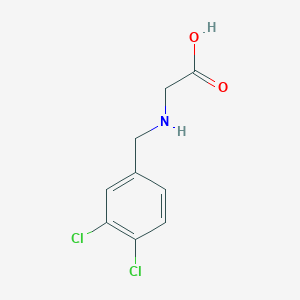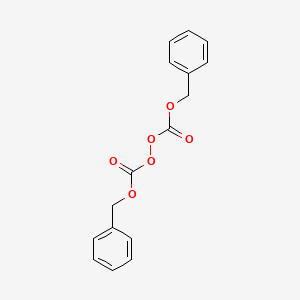
Peroxydicarbonic acid, bis(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Peroxydicarbonic acid, bis(phenylmethyl) ester has been used as a synthon in macrocycle creation, particularly for incorporating [60]fullerene into macrocycles (Rapenne & Diederich, 1999).
- It plays a role in the preparation of chiral esters of acetylenedicarboxylic acid, showcasing its versatility in synthesizing different ester compounds (Charlton & Chee, 1994).
- The ester has been used in the study of bioreversible phosphate protective groups, indicating its potential in developing more stable pharmaceutical compounds (Srivastva & Farquhar, 1984).
Analytical and Environmental Applications
- Peroxydicarbonic acid, bis(phenylmethyl) ester is applicable in environmental analysis, such as in the extraction of phthalic acid esters from water samples, demonstrating its role in environmental monitoring and protection (González-Sálamo et al., 2019).
Material Science and Engineering
- In the field of materials science, it's involved in the synthesis and study of liquid crystalline polymers, contributing to the development of new materials with unique properties (Lose et al., 1998).
- It's used in the synthesis of novel aromatic poly(ester amide)s, indicating its utility in creating new polymeric materials (Hsiao & Leu, 2004).
Photographic and Biochemical Research
- Studies have explored its role in oxygen evolution in photosynthesis, highlighting its potential importance in understanding biochemical processes (Castelfranco, Lu, & Stemler, 2007).
Catalysis and Polymer Chemistry
- The ester is instrumental in esterification reactions, as seen in studies involving dicarboxylic acid catalysis, contributing to advancements in chemical synthesis and catalysis (Mori et al., 2000).
Eigenschaften
CAS-Nummer |
2144-45-8 |
|---|---|
Produktname |
Peroxydicarbonic acid, bis(phenylmethyl) ester |
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
benzyl phenylmethoxycarbonyloxy carbonate |
InChI |
InChI=1S/C16H14O6/c17-15(19-11-13-7-3-1-4-8-13)21-22-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
IAWYWVVBKGWUEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)OOC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)OOC(=O)OCC2=CC=CC=C2 |
Andere CAS-Nummern |
2144-45-8 |
Physikalische Beschreibung |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



